2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]-
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Overview
Description
2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]-: is a complex organic compound known for its unique structural properties and diverse applications This compound is part of the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]- typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing robust and scalable processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: Thiol reagents or amines under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties .
Biology: In biological research, it serves as a fluorescent probe for detecting and quantifying biomolecules, such as amino acids and proteins .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the thio group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
4-Chloro-7-nitro-2,1,3-benzoxadiazole: Known for its use as a fluorescent labeling reagent.
4-Fluoro-7-nitro-2,1,3-benzoxadiazole: Another fluorescent probe with slightly different electronic properties.
4-Nitro-7-piperazino-2,1,3-benzoxadiazole: Used in high-performance liquid chromatography (HPLC) labeling.
Uniqueness: 2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]- stands out due to the presence of the thio group, which imparts unique reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with thiol groups or other nucleophiles.
Properties
IUPAC Name |
[4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazol-7-yl] nitrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O5S/c16-14-6-2-1-3-9(14)21-8-5-4-7(19-15(17)18)10-11(8)13-20-12-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQNGSFHPGGZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC2=CC=C(C3=NON=C23)O[N+](=O)[O-])[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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